Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate

Descripción general

Descripción

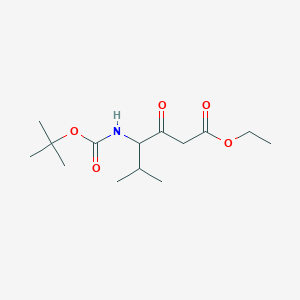

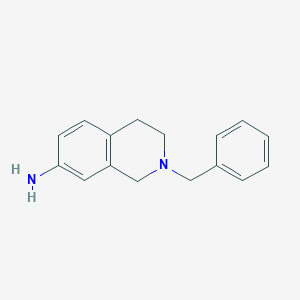

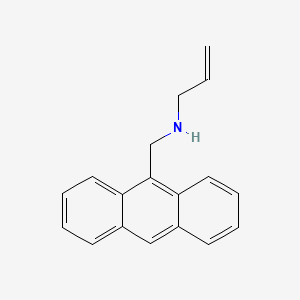

“Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate” is a chemical compound. It contains a total of 37 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoate group (a benzene ring attached to a carboxylate group), which is further substituted with a dimethylaminoethylaminomethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación

Photoinitiators in Dental Materials

- Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate (abbreviated as DMAEMA ) can be used as a photoinitiator in dental materials. Specifically, it acts as a co-initiator alongside camphorquinone (CQ) to form self-adhesive composites. These composites are essential for fabricating photosensitizers in dental restorative materials .

Drug and Gene Delivery Nanocarriers

- The synergistic effect of drug and gene delivery is crucial for improving cancer therapy. However, designing suitable nanocarriers that can simultaneously load anticancer drugs and nucleic acids remains challenging due to their different physicochemical properties. DMAEMA-based polymers have shown promise in this field, as they can effectively encapsulate both drugs and nucleic acids .

Biocompatible and Biodegradable Polymers

- DMAEMA is a monomer used in the production of cationic polymers. These polymers are highly charged and find applications as flocculants, coagulants, dispersants, and stabilizers. Additionally, DMAEMA-based polymers exhibit excellent biocompatibility and biodegradability properties, making them suitable for drug delivery systems, tissue engineering, and gene therapy .

Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT)

- DMAEMA homopolymers can be synthesized directly in aqueous media using reversible addition-fragmentation chain transfer polymerization (RAFT). This method employs water-soluble azo initiators and chain transfer agents. Such polymers have potential applications beyond drug delivery, including in materials science and other fields .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of 4-aminobenzoate , which is a key precursor in the biosynthesis of folic acid and has a role in bacterial survival.

Result of Action

It is known to be used as a photo-initiator with strong estrogenic activity , which suggests it may have effects on cellular processes influenced by estrogen.

Action Environment

As a photo-initiator, its activity may be influenced by light exposure .

Propiedades

IUPAC Name |

methyl 4-[[2-(dimethylamino)ethylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-15(2)9-8-14-10-11-4-6-12(7-5-11)13(16)17-3/h4-7,14H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXOJIRDURAZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)